![molecular formula C13H19N5S2 B2638931 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-96-9](/img/structure/B2638931.png)
4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
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Overview
Description
Scientific Research Applications
Synthetic Methodologies and Molecular Structures
Research on pyrimidine and triazole derivatives, such as 4,6-dimethylpyrimidines and triazolopyrimidines, has contributed to the development of novel synthetic methodologies and a deeper understanding of their molecular structures. For example, studies have demonstrated the synthesis of amino derivatives of triazolopyrimidine via heterocyclization, revealing insights into Dimroth rearrangements and the stabilization effects of carbonyl groups on the molecular structure (Vas’kevich et al., 2006). Another study focused on the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, highlighting a safe and effective oxidation process, which could have implications for the synthesis of related compounds (Hongbin, 2011).
Chemical Reactions and Derivatives
The reactivity and potential for derivative formation of pyrimidine and triazole compounds are areas of significant interest. Research has shown the alkylation of triazole derivatives leading to a variety of S-substituted 1,2,4-triazoles. This demonstrates the versatility of these compounds in forming new chemical entities with potential biological activities (Burbulienė et al., 2003). Such studies underscore the possibilities for chemical modification and the synthesis of novel compounds based on the pyrimidine and triazole scaffold.
Supramolecular Structures
The study of supramolecular structures of pyrimidine and triazole derivatives provides valuable insights into the potential applications of these compounds in materials science and nanotechnology. For instance, the characterization of supramolecular structures through hydrogen bonding and π-π stacking interactions offers clues to the assembly and properties of molecular frameworks, which could be leveraged in the design of novel materials (Low et al., 2004).
Future Directions
properties
IUPAC Name |
4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5S2/c1-5-6-19-13-17-16-11(18(13)4)8-20-12-14-9(2)7-10(3)15-12/h7H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUBDIIWGLMBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325048 |
Source
|
Record name | 4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815933 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
868221-96-9 |
Source
|
Record name | 4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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